
1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole is an organic compound belonging to the class of indoles. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a 3,5-dimethylphenyl group and a phenyl group attached to the indole core, making it a unique and interesting molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, 3,5-dimethylphenylhydrazine and benzaldehyde can be used as starting materials. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and solvents that are more environmentally friendly and cost-effective is also a focus in industrial settings .
化学反应分析
Types of Reactions: 1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
科学研究应用
1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary based on the specific context of its use.
相似化合物的比较
1-Phenyl-2-(3,5-dimethylphenyl)-1H-indole: Similar structure but different substitution pattern.
1-(3,5-Dimethylphenyl)-2-phenyl-1H-pyrrole: Similar core structure but different heterocycle.
1-(3,5-Dimethylphenyl)-2-phenyl-1H-pyrazole: Another heterocyclic compound with similar substituents.
Uniqueness: 1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both 3,5-dimethylphenyl and phenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
属性
分子式 |
C22H19N |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-(3,5-dimethylphenyl)-2-phenylindole |
InChI |
InChI=1S/C22H19N/c1-16-12-17(2)14-20(13-16)23-21-11-7-6-10-19(21)15-22(23)18-8-4-3-5-9-18/h3-15H,1-2H3 |
InChI 键 |
LTMRCZKXFIUIPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N2C3=CC=CC=C3C=C2C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
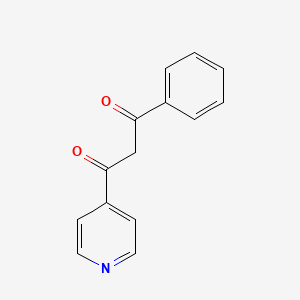
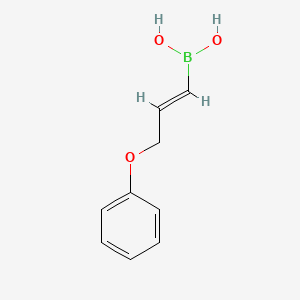
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)
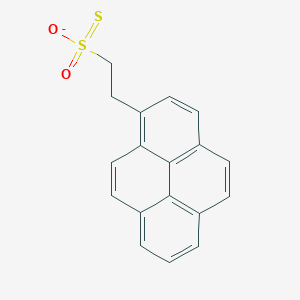
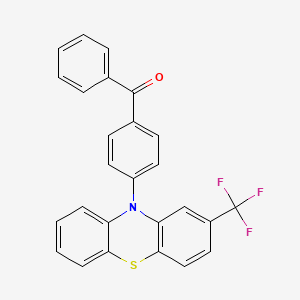

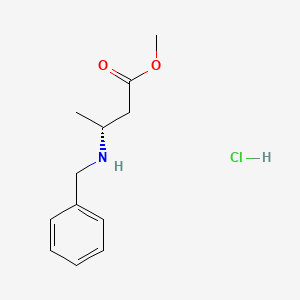
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
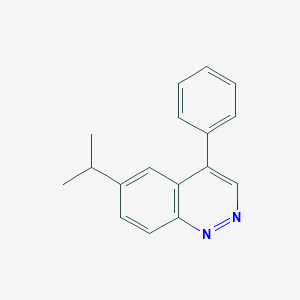
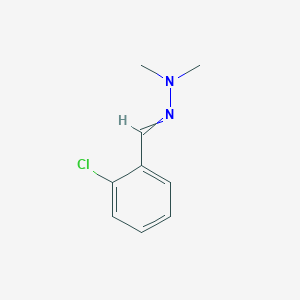
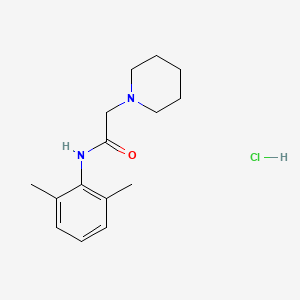
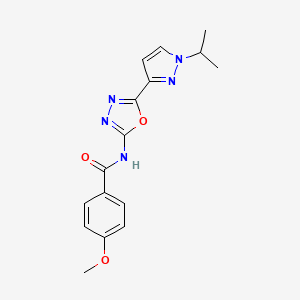
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
